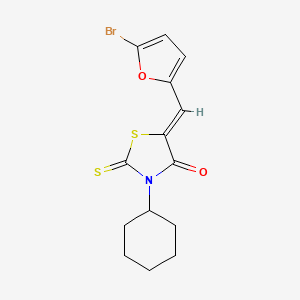

(Z)-5-((5-Bromofuran-2-yl)methylene)-3-cyclohexyl-2-thioxothiazolidin-4-one

Description

(Z)-5-((5-Bromofuran-2-yl)methylene)-3-cyclohexyl-2-thioxothiazolidin-4-one is a synthetic thiazolidinone derivative featuring a β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold. Its structure includes a 5-bromofuran-2-yl substituent at the exocyclic methylene position and a cyclohexyl group at the N3 position of the rhodanine (2-thioxothiazolidin-4-one) ring. This compound is designed to enhance lipophilicity (logP) for improved skin permeability, a critical factor for anti-melanogenesis agents targeting epidermal melanocytes . Synthetic routes typically involve Knoevenagel condensation between N-cyclohexylrhodanine and 5-bromofuran-2-carbaldehyde under acidic conditions .

Properties

IUPAC Name |

5-[(5-bromofuran-2-yl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S2/c15-12-7-6-10(18-12)8-11-13(17)16(14(19)20-11)9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAZVPGBVXUNDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C(=CC3=CC=C(O3)Br)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80386571 | |

| Record name | 5-[(5-Bromofuran-2-yl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292034-08-3 | |

| Record name | 5-[(5-Bromofuran-2-yl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(Z)-5-((5-Bromofuran-2-yl)methylene)-3-cyclohexyl-2-thioxothiazolidin-4-one, also known by its CAS number 75617-19-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a thiazolidinone core, which is significant in medicinal chemistry for its diverse biological activities. The presence of bromofuran and cyclohexyl groups contributes to its unique reactivity and potential therapeutic effects.

Antimicrobial Activity

Research indicates that thiazolidinones exhibit antimicrobial properties. A study evaluating various thiazolidinone derivatives found that compounds with furan substitutions, similar to this compound, showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways .

Anticancer Properties

Thiazolidinones have been investigated for their anticancer effects. Studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro assays demonstrated cytotoxicity against various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it was evaluated for inhibition of phosphatases related to cancer progression. The IC50 values obtained in these studies suggest that this compound exhibits significant enzyme inhibition, potentially leading to therapeutic applications in oncology .

Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against multiple bacterial strains with MIC values indicating strong activity. |

| Study 2 | Anticancer | Induced apoptosis in cancer cell lines with IC50 values ranging from 10 µM to 20 µM. |

| Study 3 | Enzyme Inhibition | Demonstrated significant inhibition of phosphatases with IC50 values around 50 nM. |

Case Studies

- Antimicrobial Efficacy : A comprehensive study on thiazolidinone derivatives highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for antibiotic development.

- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting a promising avenue for further research into its anticancer properties.

Scientific Research Applications

Anti-Melanogenesis Agents

Recent studies have demonstrated that analogs of (Z)-5-((5-bromofuran-2-yl)methylene)-3-cyclohexyl-2-thioxothiazolidin-4-one exhibit significant anti-melanogenic properties. In particular:

- Inhibition of Tyrosinase : Compounds derived from this thiazolidinone scaffold have shown potent inhibition of mushroom tyrosinase, a key enzyme in melanin synthesis. For instance, specific analogs displayed IC50 values significantly lower than that of kojic acid, a well-known tyrosinase inhibitor .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Analog 1 | 5.21 ± 0.86 | Competitive inhibition |

| Analog 2 | 1.03 ± 0.14 | Non-competitive inhibition |

These findings suggest that these compounds could serve as novel agents for skin whitening and treating hyperpigmentation disorders.

Antioxidant Activity

The antioxidant capabilities of this compound have been explored in various studies. These compounds demonstrated the ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress markers in cellular models . This property is particularly relevant in the context of skin health and protection against UV-induced damage.

Synthesis and Characterization

The synthesis of this compound typically involves a two-step reaction process:

- Formation of Thiazolidinone Core : The initial step involves the reaction between cyclohexyl isothiocyanate and a suitable thioketone.

- Aldol Condensation : The subsequent step entails the condensation with substituted benzaldehydes under acidic conditions to yield the final product.

Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and stereochemistry of the synthesized compounds.

Comparison with Similar Compounds

Table 1: Comparative Data for Selected Analogs

| Compound | Substituent on Benzylidene | IC₅₀ (µM)* | logP | Binding Mode (Tyrosinase) |

|---|---|---|---|---|

| 2 | 3-Hydroxy, 4-bromo | 5.21 ± 0.86 | 4.12 | Competitive (active site) |

| 3 | 2,4-Dihydroxy | 1.03 ± 0.14 | 3.89 | Non-competitive (allosteric) |

| Kojic acid | - | 25.26 ± 1.10 | 0.49 | Competitive |

*IC₅₀ values against mushroom tyrosinase using L-tyrosine as substrate.

Key Findings :

- Analog 3 exhibited 25-fold greater potency than kojic acid due to its dual hydroxyl groups, which facilitate hydrogen bonding with tyrosinase’s allosteric site .

- Analog 2 showed competitive inhibition, binding directly to the active site’s copper ions, while Analog 3 disrupted substrate access via allosteric interactions .

- LogP values (3.89–4.12) for these analogs are significantly higher than kojic acid’s (0.49), enhancing skin absorption .

Furylmethylene Derivatives vs. Benzylidene Derivatives

The substitution of benzylidene with a 5-bromofuran-2-yl group (as in the target compound) introduces distinct electronic and steric effects:

Table 2: Comparison of Furylmethylene and Benzylidene Derivatives

‡Estimated based on structural similarity to benzylidene analogs.

Key Insights :

- The 5-bromofuran-2-yl group may enhance tyrosinase binding via halogen interactions with hydrophobic pockets, similar to brominated benzylidene analogs like Analog 2 .

- Compound 12 (), lacking the cyclohexyl group, highlights the importance of the N3 substituent in modulating activity and logP.

Comparison with Other Thioxothiazolidinone Derivatives

- Indole-based analogs (e.g., (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one) exhibit antimicrobial activity but weaker tyrosinase inhibition compared to benzylidene derivatives .

- Chlorophenyl derivatives (e.g., (Z)-3-(4-bromophenyl)-5-(2-chlorobenzylidene)-2-thioxothiazolidin-4-one) show varied bioactivity depending on halogen positioning, with 4-bromo substituents favoring tyrosinase inhibition over 2-chloro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.